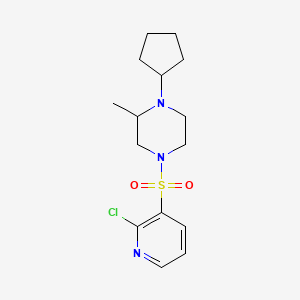

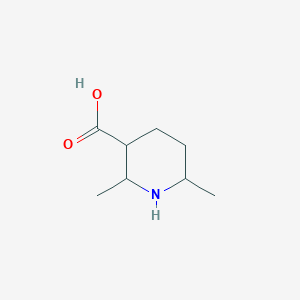

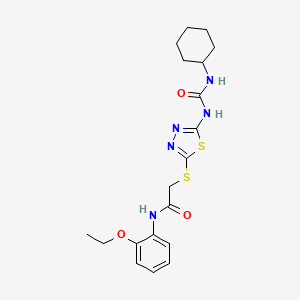

![molecular formula C26H28N4O3S B2495949 N-(4-methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1111981-50-0](/img/structure/B2495949.png)

N-(4-methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex molecules like N-(4-Methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide involves multiple steps, starting from basic building blocks to the final compound. A key intermediate often used in similar syntheses is methyl 3-methoxy-5-methylbenzoate, which can be functionalized further to add various groups, including pyrimidine rings, through a series of reactions such as condensation, nucleophilic substitution, and cyclization (Al-Sanea et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-Methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide often features a complex arrangement of rings and functional groups, which are crucial for their biological activity. Crystal structure analysis and density functional theory (DFT) studies provide insights into the bond lengths, angles, and overall geometry of the molecule, which can be critical for understanding its reactivity and interaction with biological targets (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of N-(4-Methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is influenced by its functional groups, such as the acetamide moiety and the pyrrolopyrimidinyl thioether. These groups participate in various chemical reactions, including nucleophilic attacks and condensation reactions, which are fundamental in further modifying the compound or synthesizing derivatives with enhanced or specific biological activities (Sakai et al., 2022).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

A study demonstrated the synthesis of novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, highlighting the compound's role as an initiator for preparing new heterocyclic compounds. This research underscores the compound's utility in synthesizing molecules with potential COX-2 inhibitory, analgesic, and anti-inflammatory activities, setting a foundation for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity

Another study focused on the design, synthesis, and evaluation of certain pyrimidinyl acetamide derivatives for their anticancer activity. By attaching different aryloxy groups to the pyrimidine ring, researchers aimed to identify new anticancer agents, leading to the discovery of compounds with appreciable cancer cell growth inhibition. This research highlights the compound's relevance in oncological drug development, offering pathways to novel anticancer agents (Al-Sanea, Parambi, & Shaker, et al., 2020).

Synthetic Utility in Pharmaceutical Products

The synthesis and application of p-methoxybenzyl N-acetylcarbamate potassium salts underscore the compound's utility in creating N-alkylacetamides and protected amines, pivotal in pharmaceutical product synthesis. This research sheds light on the compound's versatile role in synthesizing key intermediates for natural and pharmaceutical products, emphasizing its importance in drug development and synthetic chemistry (Sakai, Takenaka, & Koike, et al., 2022).

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3S/c1-4-14-30-25(32)24-23(21(16-29(24)2)19-8-6-5-7-9-19)28-26(30)34-17-22(31)27-15-18-10-12-20(33-3)13-11-18/h5-13,16H,4,14-15,17H2,1-3H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPYOTMHUJHNDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

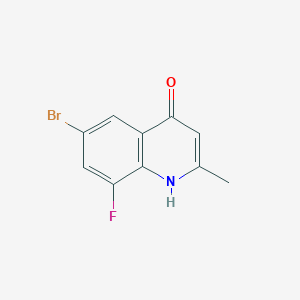

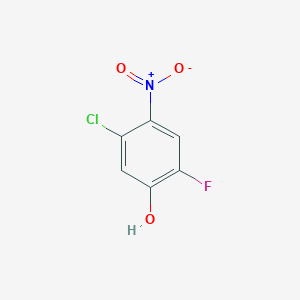

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2495868.png)

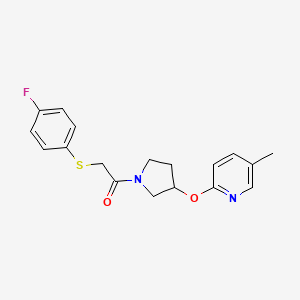

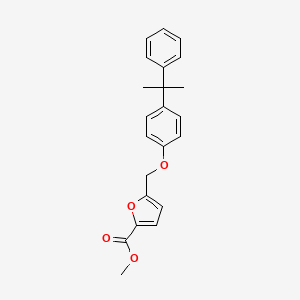

![2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2495872.png)

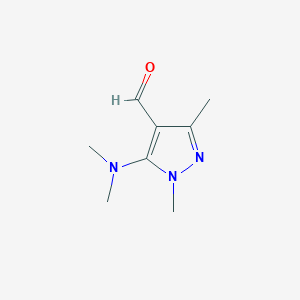

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495874.png)

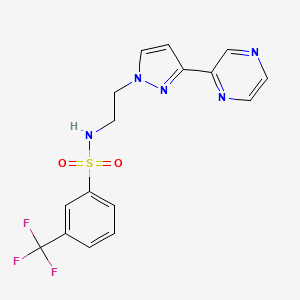

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2495875.png)

![1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2495886.png)